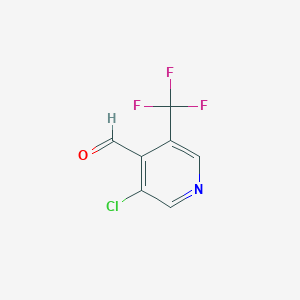
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-(trifluoromethyl)isonicotinic acid.
Reduction: 3-Chloro-5-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Similar Compounds
3-Chloroisonicotinaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)isonicotinaldehyde:
Isonicotinaldehyde: The parent compound without any substituents, exhibiting different chemical behavior.
Uniqueness
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde is unique due to the combined presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC 名称 |
3-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-12-1-5(4(6)3-13)7(9,10)11/h1-3H |
InChI 键 |
LSESSQGBMDURDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Cl)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


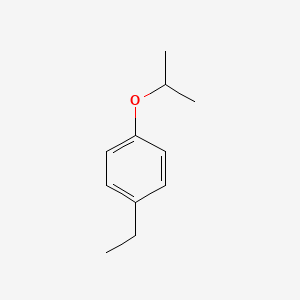
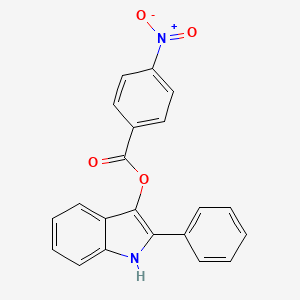
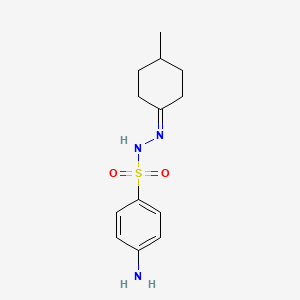
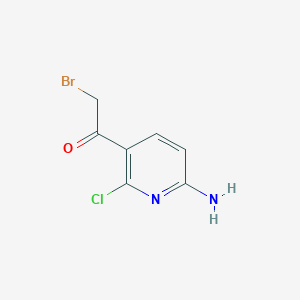
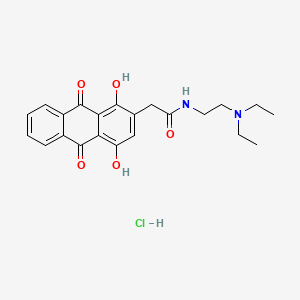
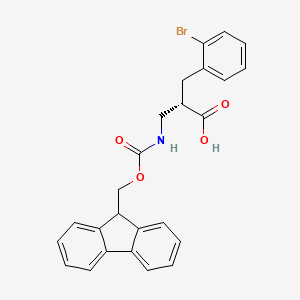
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
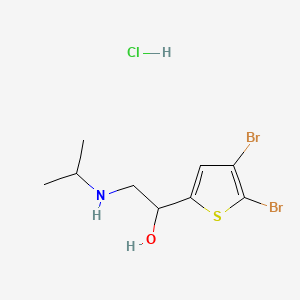
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)
![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
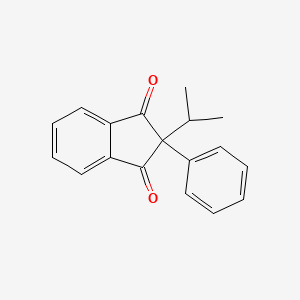

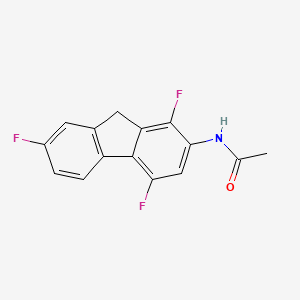
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
